Bienvenue dans la boutique en ligne BenchChem!

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide (CAS 1226218-79-6) is a heterocyclic sulfonamide-acetamide hybrid bearing a 5-bromothiophene core, an N-methylsulfonamide linker, and a terminal primary acetamide. With a molecular weight of 313.19 g/mol (C₇H₉BrN₂O₃S₂), a computed LogP of 0.62, a topological polar surface area (TPSA) of 80.47 Ų, and one hydrogen bond donor , it occupies a distinct physicochemical niche among thiophene sulfonamide building blocks.

Molecular Formula C7H9BrN2O3S2
Molecular Weight 313.2 g/mol
Cat. No. B14909520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide
Molecular FormulaC7H9BrN2O3S2
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESCN(CC(=O)N)S(=O)(=O)C1=CC=C(S1)Br
InChIInChI=1S/C7H9BrN2O3S2/c1-10(4-6(9)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H2,9,11)
InChIKeyJGHVVFJVGNMPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide – Key Physicochemical & Structural Baseline for Procurement Evaluation


2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide (CAS 1226218-79-6) is a heterocyclic sulfonamide-acetamide hybrid bearing a 5-bromothiophene core, an N-methylsulfonamide linker, and a terminal primary acetamide . With a molecular weight of 313.19 g/mol (C₇H₉BrN₂O₃S₂), a computed LogP of 0.62, a topological polar surface area (TPSA) of 80.47 Ų, and one hydrogen bond donor , it occupies a distinct physicochemical niche among thiophene sulfonamide building blocks. The compound is commercially available at 98% purity and falls within the α-(N-sulfonamido)acetamide patent class claimed as β-amyloid peptide production inhibitors [1].

Why 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide Cannot Be Simply Replaced by In-Class Sulfonamide Analogs


Within the thiophene sulfonamide chemical space, small structural perturbations produce large functional consequences. The N-methyl group on the sulfonamide nitrogen restricts conformational freedom and eliminates a hydrogen bond donor present in the des-methyl analog, directly altering LogP, TPSA, and target engagement geometry . Replacing the terminal primary acetamide with a carboxylic acid (as in the acetic acid analog, PubChem CID 4084133) shifts TPSA from ~80 to ~111 Ų and XLogP3 from ~0.62 to ~1.7, changes that substantially affect membrane permeability and pharmacokinetic profile [1]. In the closely studied 5-bromo-N-alkylthiophene-2-sulfonamide series, changing the N-alkyl substituent from propyl to ethyl altered the MIC against NDM-1-producing Klebsiella pneumoniae ST147 by 8-fold (from 0.39 to 3.125 μg/mL) [2]. These data collectively demonstrate that generic substitution within this compound class cannot be assumed to preserve biological or physicochemical performance.

Quantitative Differentiation Evidence for 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide vs. Closest Analogs


Physicochemical Profile Differentiation: Lower LogP and Smaller TPSA vs. Carboxylic Acid Analog Confers Favorable Permeability Characteristics

The target compound bearing a terminal primary acetamide (MW 313.19, LogP 0.62, TPSA 80.47 Ų, HBD = 1) differs markedly from its closest commercially available analog, 2-((5-bromo-N-methylthiophene)-2-sulfonamido)acetic acid (PubChem CID 4084133, MW 314.2, XLogP3 1.7, TPSA 111 Ų, HBD = 1) [1]. The acetamide reduces LogP by approximately 1.1 log units and TPSA by approximately 30.5 Ų relative to the carboxylic acid form. In the context of CNS drug-likeness guidelines (recommended TPSA < 90 Ų for blood-brain barrier penetration), the acetamide falls within the favorable range while the carboxylic acid exceeds it [2]. Both compounds share a single hydrogen bond donor, distinguishing them from the des-methyl analog which would possess two HBDs.

Physicochemical profiling Drug-likeness Permeability prediction

Class-Level Antibacterial Potency: N-Alkyl Chain Length Drives 8-Fold Variation in MIC Against NDM-1-Producing K. pneumoniae

In the structurally related 5-bromo-N-alkylthiophene-2-sulfonamide series (lacking the acetamide extension), the N-propyl analog (compound 3b) exhibited an MIC of 0.39 μg/mL and MBC of 0.78 μg/mL against clinically isolated NDM-1-producing Klebsiella pneumoniae ST147, whereas the N-ethyl analog (3a) showed an 8-fold weaker MIC of 3.125 μg/mL, and the N-isopropyl analog (3c) produced a smaller zone of inhibition (13 ± 2 mm vs. 23 ± 1.5 mm for 3b at 50 mg/dL) [1]. The target compound carries an N-methyl group (one carbon shorter than the optimal N-propyl) and adds a terminal acetamide moiety. Based on the SAR trend where N-propyl > N-ethyl > N-isopropyl for this scaffold [1], the N-methyl acetamide derivative is predicted to occupy an intermediate potency position, with the acetamide providing additional hydrogen-bonding capacity not present in compounds 3a–c.

Antibacterial Carbapenem-resistant Enterobacteriaceae Sulfonamide SAR

Bromohydrosulfonylacetamide Sub-Class: Sub-Micromolar Pfmrk CDK Inhibition with Selectivity Over Human CDKs

The target compound belongs to the bromohydrosulfonylacetamide sub-class identified by Caridha et al. as selective inhibitors of the Plasmodium falciparum cyclin-dependent kinase Pfmrk, with reported IC50 values in the sub-micromolar range (0.2–0.6 μM) [1][2]. This sub-class was described as 'the most potent Pfmrk inhibitors reported' at the time of publication and demonstrated selectivity for Pfmrk over human CDK1, CDK2, and CDK6 [1]. By contrast, the non-brominated thiophene sulfonamide analogs and benzene sulfonamide variants in the same study showed substantially weaker or no Pfmrk inhibition, establishing the critical role of the 5-bromo substitution on the thiophene ring combined with the sulfonamide-acetamide architecture for target engagement [1]. The compounds also exhibited moderate antimalarial activity against drug-resistant P. falciparum W2 strain with encouraging in vitro therapeutic indices against human cell lines [1].

Antimalarial Cyclin-dependent kinase Pfmrk inhibition

Synthetic Versatility: 5-Bromo Handle Enables Suzuki-Miyaura Cross-Coupling Diversification Not Possible with Non-Halogenated or Chloro Analogs

The 5-bromo substituent on the thiophene ring serves as a synthetic handle for Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling late-stage diversification into 5-arylthiophene derivatives [1]. Noreen et al. demonstrated this utility by coupling 5-bromo-N-propylthiophene-2-sulfonamide with seven different aryl boronic acids, achieving yields of 56–72% [1]. The 5-bromo group is more reactive toward oxidative addition with Pd(0) catalysts than the corresponding 5-chloro analog (C–Br bond dissociation energy ~285 kJ/mol vs. C–Cl ~351 kJ/mol), enabling milder reaction conditions and broader substrate scope [2]. By contrast, the non-halogenated thiophene-2-sulfonamide acetamide lacks this functionalization capacity entirely, limiting its utility as a diversification building block. The target compound thus combines the bromo cross-coupling handle with the N-methylated sulfonamide-acetamide architecture in a single intermediate, allowing exploration of 5-aryl SAR while retaining the core pharmacophore [1].

Synthetic chemistry Cross-coupling Building block utility

N-Methyl Sulfonamide: Reduced HBD Count and Enhanced Metabolic Stability vs. Des-Methyl (N-H) Sulfonamide Analogs

The N-methyl substituent on the sulfonamide nitrogen eliminates the acidic N-H proton present in des-methyl analogs such as 5-bromothiophene-2-sulfonamide, reducing the hydrogen bond donor count from 2 to 1 in the target compound . N-Methylation of sulfonamides is a well-established medicinal chemistry strategy that generally improves metabolic stability by blocking N-dealkylation pathways, enhances membrane permeability by reducing HBD count and TPSA, and can modulate target selectivity [1]. In the specific context of α-(N-sulfonamido)acetamide β-amyloid inhibitors, the patent literature explicitly claims N-alkyl substitution (including N-methyl) as a key structural feature, with the N-H variant falling outside the preferred compound scope [2]. While direct metabolic stability data for this compound are not available in the public domain, the N-methyl feature is a rational design element that differentiates it from the more polar, potentially less stable secondary sulfonamide analog.

Metabolic stability N-methylation strategy Drug design

Recommended Research & Industrial Application Scenarios for 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide


Antibacterial SAR Probe for Carbapenem-Resistant Klebsiella pneumoniae (NDM-1-KP ST147)

The N-methyl acetamide variant serves as a logical SAR expansion probe for the 5-bromo-N-alkylthiophene-2-sulfonamide antibacterial series described by Noreen et al. (2024) [1]. In that study, the N-propyl analog (3b) achieved MIC 0.39 μg/mL against NDM-1-KP ST147, but the N-methyl variant was not evaluated. The target compound fills this gap, enabling systematic exploration of N-alkyl chain length effects (methyl vs. ethyl vs. propyl) while also introducing an acetamide hydrogen-bonding moiety absent from the original series. Researchers should prioritize MIC/MBC determination against the same clinically isolated NDM-1-KP ST147 strain, with meropenem and colistin as comparator antibiotics, to contextualize potency within the established SAR framework established in [1].

Antimalarial CDK (Pfmrk) Inhibitor Optimization with Built-In Diversification Handle

The compound belongs to the bromohydrosulfonylacetamide sub-class identified as the most potent Pfmrk inhibitors (IC50 0.2–0.6 μM) with selectivity over human CDK1/2/6 [1]. The combination of the 5-bromo cross-coupling handle with the N-methyl sulfonamide-acetamide core makes this compound an ideal diversification starting point for generating focused libraries of 5-aryl analogs via Suzuki-Miyaura coupling. Each derivative can be screened for Pfmrk inhibition and counter-screened against human CDKs to establish 5-aryl SAR while maintaining the core pharmacophore. The computed physicochemical profile (TPSA 80.47 Ų, LogP 0.62) is consistent with drug-like space and may support cellular antimalarial activity assessment against drug-resistant P. falciparum strains [1].

β-Amyloid (Aβ) Production Inhibitor Lead Generation Scaffold

The α-(N-sulfonamido)acetamide scaffold is claimed in Bristol-Myers Squibb's patent family (US20110071199A1, EP2408760A1) as an inhibitor of β-amyloid peptide production via γ-secretase modulation, with potential application in Alzheimer's disease, Down syndrome, and cerebral amyloid angiopathy [1]. The target compound maps onto the claimed Formula (I) where R1 = methyl and the thiophene bears a 5-bromo substituent (R2 = halo). Procurement of this compound enables validation of the bromo-substituted thiophene variant within the broader patent SAR. Researchers should assay Aβ40 and Aβ42 production inhibition in APP-overexpressing cell lines (e.g., H4-APPsw or CHO-APP751) and determine Notch-sparing selectivity, a key differentiator for γ-secretase modulator development programs [1].

Physicochemical Benchmarking Standard for Sulfonamide-Acetamide Building Block Libraries

With vendor-certified purity of 98%, well-defined computed properties (LogP 0.62, TPSA 80.47 Ų, 4 H-acceptors, 1 H-donor, 4 rotatable bonds) [1], and direct comparability to the acetic acid analog (CID 4084133: XLogP3 1.7, TPSA 111 Ų) , this compound can serve as a physicochemical benchmarking standard when constructing sulfonamide-acetamide compound libraries. The defined property values allow calibration of computational property prediction models (LogP, TPSA, solubility) within this chemotype. Comparative stability assessment under standardized storage conditions (recommended sealed, dry, 2–8°C [1]) against the carboxylic acid analog provides additional procurement-relevant quality metrics for compound management.

Quote Request

Request a Quote for 2-((5-Bromo-N-methylthiophene)-2-sulfonamido)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.